Daimuron

Übersicht

Beschreibung

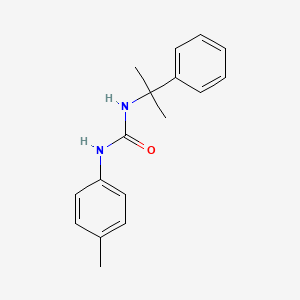

Daimuron, also known as 香草隆 in Chinese, is a chemical compound with the molecular formula C17H20N2O . It has an average mass of 268.353 Da and a mono-isotopic mass of 268.157562 Da . It is also known by other names such as Dymron, Shouron, and Dymrone .

Synthesis Analysis

The synthesis of Daimuron or similar unsymmetrical arylurea derivatives has been reported using 3-substituted dioxazolones as isocyanate surrogates . The 3-substituted dioxazolones serve as precursors for the in situ generated isocyanate intermediates in the presence of non-toxic sodium acetate as a base and methanol as a solvent under mild heating conditions .Molecular Structure Analysis

Daimuron contains a total of 41 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis

Daimuron has a density of 1.1±0.1 g/cm^3, a boiling point of 394.4±35.0 °C at 760 mmHg, and a flash point of 134.0±26.1 °C . It also has a vapour pressure of 0.0±0.9 mmHg at 25°C, an enthalpy of vaporization of 64.4±3.0 kJ/mol, and an index of refraction of 1.595 . Its molar refractivity is 82.3±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen

Herbicide Application

Daimuron is globally consumed as a herbicide . It shows broad-spectrum herbicidal activities . This makes it a valuable tool in agriculture, helping to control the growth of unwanted plants and weeds .

Pharmaceutical Applications

Unsymmetrical N, N’-diarylureas, such as Daimuron, display diverse biological applications in the pharmaceutical field . These include anticonvulsant, antimicrobial, antiviral, and anti-inflammatory applications . This wide range of uses makes Daimuron a valuable compound in the development of various drugs.

Synthesis of Anti-Cancer Drugs

The method of synthesis of unsymmetrical arylurea derivatives using Daimuron has been applied towards the gram-scale preparation of anti-cancer drugs . For example, it has been used in the synthesis of Sorafenib, a drug used for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma .

Safety and Hazards

Zukünftige Richtungen

Daimuron is used for unparalleled analytical testing within the food and beverage sector . It has been analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

Wirkmechanismus

Target of Action

Daimuron, also known as dymron or dimuron , is primarily used as a herbicide to control cyperaceous and annual grass weeds in paddy rice . .

Mode of Action

It is classified as a chloroacetanilide herbicide, a phenylurea herbicide, and a urea herbicide .

Biochemical Pathways

It has been suggested that daimuron and similar compounds may act as safeners in rice plants by promoting degradation and/or metabolism of other herbicides .

Pharmacokinetics

It has been noted that daimuron has a low aqueous solubility , which may impact its bioavailability and distribution in the environment.

Result of Action

As a herbicide, its primary effect is to inhibit the growth of target weeds, thereby improving the yield of crops such as rice .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of herbicides like Daimuron. Factors such as soil type, temperature, rainfall, and the presence of other chemicals can affect the herbicide’s effectiveness and persistence in the environment . .

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-(2-phenylpropan-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13-9-11-15(12-10-13)18-16(20)19-17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYRZQHKCHEXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058099 | |

| Record name | Daimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daimuron | |

CAS RN |

42609-52-9 | |

| Record name | Daimuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42609-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daimuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042609529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-(4-methylphenyl)-N'-(1-methyl-1-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAIMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9676S9U11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

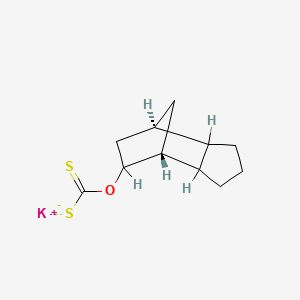

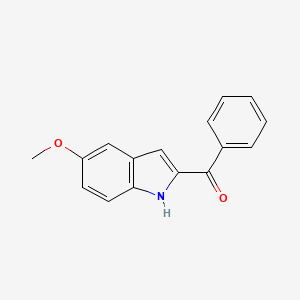

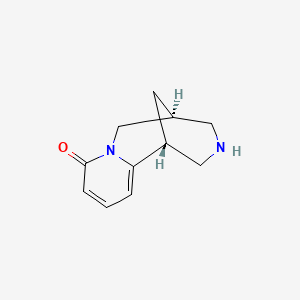

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

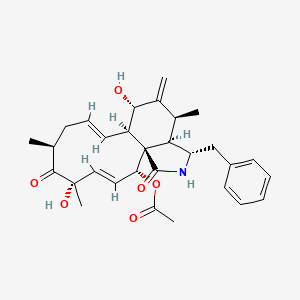

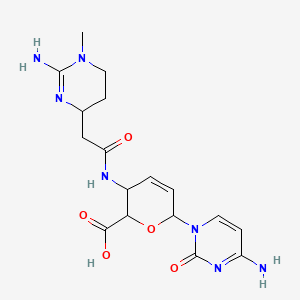

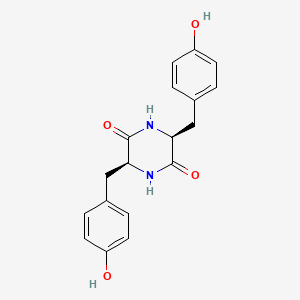

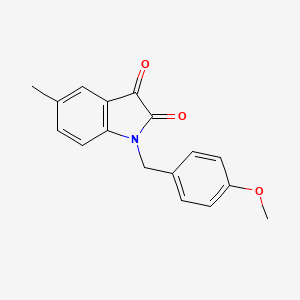

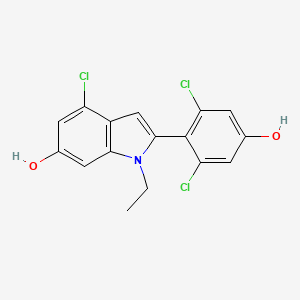

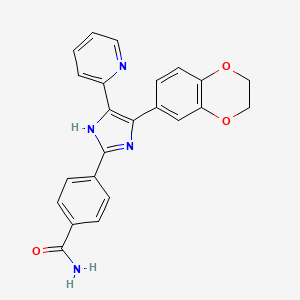

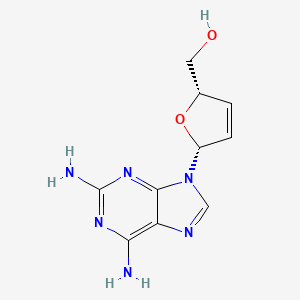

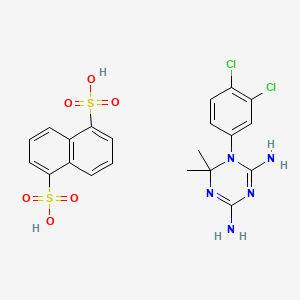

Feasible Synthetic Routes

Q & A

Q1: How does daimuron work as a herbicide?

A1: Daimuron primarily acts by inhibiting photosynthesis in susceptible plants. [] It disrupts the photosynthetic electron transport chain, ultimately leading to plant death. [] While it effectively controls a variety of weeds, it exhibits selectivity towards rice. [, ]

Q2: What is the chemical structure of daimuron?

A2: Daimuron is an arylurea compound with the chemical name 1-(α,α-dimethylbenzyl)-3-p-tolylurea. []

Q3: How does daimuron behave under paddy field conditions?

A3: Daimuron demonstrates a half-life of 15.2 days under submerged paddy conditions. [] Its movement in the paddy soil is influenced by water depth and leaching rates. []

Q4: How do structural changes to daimuron affect its activity?

A4: Research on α-methylbenzylphenylureas, structural analogs of daimuron, revealed that the (S)-enantiomers, particularly those containing halogens, exhibited enhanced relieving activity against bensulfuron-methyl injury in rice. [] Hydrophobicity, chirality, and substitution patterns significantly influenced their activity. []

Q5: Are there any challenges in formulating daimuron?

A5: While not explicitly mentioned in the provided research, the development of flowable formulations for herbicides like daimuron has been explored to improve application efficiency and minimize potential environmental impacts. []

Q6: What are the known toxicological effects of daimuron?

A6: While this specific research collection doesn't delve into detailed toxicology, a study comparing the effects of different herbicides on benthic invertebrates found that the application of imazosulfuron · oxaziclomefone · clomeprop · daimuron was associated with significantly lower Oligochaeta numbers compared to fields treated with dimethametryn · pyrazosulfuron-ethyl · pyriftalid · pretilachlor. [] This suggests potential differences in toxicity between herbicide combinations.

Q7: How does daimuron enter water systems and what are the implications?

A7: Daimuron can be discharged from paddy fields through surface runoff, particularly after rainfall events. [] Studies around Lake Biwa, Japan, identified daimuron loss rates ranging from 11.3% to 44.8%. [] Its concentration in water peaked after application periods (early to mid-May) coinciding with increased surface drainage from rainfall. [] Water management practices like intermittent irrigation and extended water holding periods are suggested to mitigate runoff. []

Q8: What factors influence daimuron loss from paddy fields?

A8: Soil adsorption is a key factor influencing daimuron loss. [] Research using multiple regression analysis indicated that soil adsorption constants played a more significant role than water solubility or Henry's law constant in predicting daimuron loss in paddy fields. []

Q9: How is daimuron typically analyzed in environmental samples?

A9: Liquid chromatography coupled with time-of-flight mass spectrometry (LC/TOF-MS) has been successfully employed for the simultaneous analysis of daimuron and other pesticides in river water. [] This method offers high sensitivity, with a detection limit of 0.0034 ppb for daimuron. [] On-line solid-phase extraction techniques can be integrated to streamline sample preparation for analyzing compounds with varying hydrophobicities like daimuron. []

Q10: Are there alternative herbicides to daimuron in rice cultivation?

A10: Research highlights the effectiveness of K-11451, a benzenesulfonylurea herbicide, for controlling weeds in submerged paddy conditions. [] Notably, a mixture of K-11451, mefenecet, and daimuron provided broad-spectrum weed control without harming rice, suggesting its potential as a comprehensive herbicide solution. []

- Dimepiperate and daimuron have shown potential in reducing rice injury caused by chloroacetanilide herbicides like pretilachlor. [, , ]

- Studies have explored the synthesis of daimuron, aiming to improve its production process and environmental impact. []

- Daimuron is often studied in combination with other herbicides and safeners to enhance efficacy and mitigate crop damage. [, , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Ethylphenyl)-2-(3h-Imidazo[4,5-B]pyridin-2-Ylsulfanyl)acetamide](/img/structure/B1669707.png)

![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)